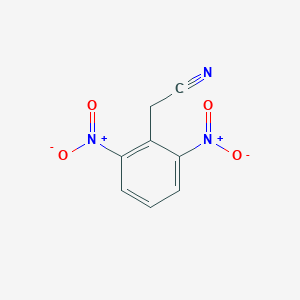
2-(2,6-Dinitrophenyl)acetonitrile
Cat. No. B190301
Key on ui cas rn:
155593-11-6
M. Wt: 207.14 g/mol
InChI Key: RRPGEIPZSVWRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08710260B2
Procedure details


Cuprous chloride (2.97 g, 30 mmol) is added to a goose neck additional funnel fitted to a 500 mL four neck round bottom flask with a rubber septum, thermometer, and magnetic stir bar. The flask is attached to a vacuum line and flame dried under vacuum. It is then allowed to cool to ambient temperature under argon. Potassium t-butoxide (42 mmol, 1M THF solution) is then added via syringe. The THF is carefully removed under vacuum to afford potassium t-butoxide as a white solid, and argon is reintroduced. Anhydrous dimethoxyethane (180 mL) is added via syringe, followed by the cuprous chloride (with stirring) in one portion, giving a dark mixture. Stirring is continued at ambient temperature for 45 min. Anhydrous pyridine (12 mL) is then added to the dark stirred mixture followed by 1,3-dinitrobenzene (2.02 g, 12 mmol) in 30 mL of anhydrous dimethoxyethane. After cooling the reaction to an internal temperature of −20° C., bromoacetonitrile (1.44 g, 12 mmol) in 30 mL of anhydrous dimethoxyethane is added via cannula with stirring over the course of 15 min. During the addition, the internal temperature is maintained at −20° C. and the reaction is stirred at this temperature for another 2 h and warms to ambient temperature for 30 min and then quenched with the addition of 60 mL of 3M HCl solution. The reaction mixture is then added to 600 mL of water and extracted with eight 50 mL portions of diethyl ether. The combined ether extracts are dried over sodium sulfate, filtered and evaporated to afford a dark oil of 2,6-dinitrophenyl acetonitrile whose 1H NMR (CDCl3) is in concert with the literature spectrum.
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[N:1]1C=CC=[CH:3][CH:2]=1.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=1)([O-:9])=[O:8].BrCC#N>C(COC)OC>[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[CH2:3][C:2]#[N:1])([O-:9])=[O:8]
|
Inputs


Step One
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
1.44 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Six
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is reintroduced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a dark mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added via cannula
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring over the course of 15 min
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction is stirred at this temperature for another 2 h
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
warms to ambient temperature for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with the addition of 60 mL of 3M HCl solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is then added to 600 mL of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with eight 50 mL portions of diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts are dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
